molecular formula C21H30ClN5O5 B13430224 (1S,2S 5S)-tert-Butyl Edoxaban

(1S,2S 5S)-tert-Butyl Edoxaban

Cat. No.: B13430224
M. Wt: 467.9 g/mol
InChI Key: YJDLJNAWLBVIRF-QEJZJMRPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S,5S)-tert-Butyl Edoxaban is a stereoisomer of Edoxaban, a well-known anticoagulant used to prevent and treat blood clots. This compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity. Edoxaban itself is a direct factor Xa inhibitor, which means it works by blocking the activity of factor Xa, an enzyme involved in blood clotting.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,5S)-tert-Butyl Edoxaban involves several steps, including the formation of the core structure and the introduction of the tert-butyl group. The process typically starts with the preparation of the core structure through a series of condensation and cyclization reactions. The tert-butyl group is then introduced using tert-butyl bromide in the presence of a strong base such as sodium hydride.

Industrial Production Methods

Industrial production of (1S,2S,5S)-tert-Butyl Edoxaban follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,5S)-tert-Butyl Edoxaban undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated compounds.

Scientific Research Applications

(1S,2S,5S)-tert-Butyl Edoxaban has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the development of new anticoagulants.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects in conditions requiring anticoagulation.

    Industry: Utilized in the pharmaceutical industry for the development and testing of new drugs.

Mechanism of Action

The mechanism of action of (1S,2S,5S)-tert-Butyl Edoxaban involves the inhibition of factor Xa, an enzyme crucial for the conversion of prothrombin to thrombin in the blood clotting cascade. By inhibiting factor Xa, the compound effectively reduces the formation of blood clots. The molecular targets include the active site of factor Xa, where the compound binds and prevents its activity.

Comparison with Similar Compounds

Similar Compounds

    Rivaroxaban: Another direct factor Xa inhibitor with a different chemical structure.

    Apixaban: Similar mechanism of action but with distinct pharmacokinetic properties.

    Dabigatran: A direct thrombin inhibitor, differing in its target within the coagulation cascade.

Uniqueness

(1S,2S,5S)-tert-Butyl Edoxaban is unique due to its specific stereochemistry, which influences its binding affinity and selectivity for factor Xa. This stereoisomer may exhibit different pharmacokinetic and pharmacodynamic properties compared to other isomers and similar compounds, making it a valuable subject of study in the development of new anticoagulants.

Properties

Molecular Formula

C21H30ClN5O5

Molecular Weight

467.9 g/mol

IUPAC Name

tert-butyl N-[(1S,2S,5S)-2-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]-5-(dimethylcarbamoyl)cyclohexyl]carbamate

InChI

InChI=1S/C21H30ClN5O5/c1-21(2,3)32-20(31)25-15-10-12(19(30)27(4)5)6-8-14(15)24-17(28)18(29)26-16-9-7-13(22)11-23-16/h7,9,11-12,14-15H,6,8,10H2,1-5H3,(H,24,28)(H,25,31)(H,23,26,29)/t12-,14-,15-/m0/s1

InChI Key

YJDLJNAWLBVIRF-QEJZJMRPSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@H](CC[C@@H]1NC(=O)C(=O)NC2=NC=C(C=C2)Cl)C(=O)N(C)C

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CCC1NC(=O)C(=O)NC2=NC=C(C=C2)Cl)C(=O)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.